molecular formula C256H381N65O79S6 B240875 Insulin aspart CAS No. 116094-23-6

Insulin aspart

Número de catálogo: B240875
Número CAS: 116094-23-6
Peso molecular: 5832 g/mol
Clave InChI: VOMXSOIBEJBQNF-UTTRGDHVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Insulin aspart is a rapid-acting human insulin analog engineered by substituting proline with aspartic acid at position B28 of the insulin B chain. This modification accelerates dissociation into monomers, enabling faster subcutaneous absorption compared to regular human insulin (RHI) . It mimics the physiological postprandial insulin response, allowing injection immediately before meals rather than 30 minutes prior, as required with RHI . Pharmacokinetic (PK) studies demonstrate that this compound achieves peak serum concentration in 40–50 minutes, with a duration of action of 3–5 hours, contrasting RHI’s 2–4 hour peak and 6–8 hour duration . Clinically, it reduces postprandial glucose (PPG) excursions and hypoglycemia risk compared to RHI, particularly in basal-bolus or premixed regimens .

Métodos De Preparación

Recombinant DNA Technology and Genetic Engineering

Structural Modification of Human Insulin

Insulin aspart is engineered through recombinant DNA technology, where the proline residue at position B28 of the insulin B-chain is replaced with aspartic acid . This substitution introduces a negatively charged side chain, creating electrostatic repulsion that destabilizes insulin hexamers. Consequently, this compound dissociates rapidly into monomers and dimers post-injection, enabling quicker absorption into the bloodstream . The genetic construct encoding this modification is inserted into a plasmid vector, which is then transformed into the yeast Saccharomyces cerevisiae for expression .

Host Organism and Vector Systems

The production strain Saccharomyces cerevisiae (YAK1214) is derived from a master cell bank (MCB) and working cell bank (WCB) system to ensure genetic stability . The expression vector includes a promoter sequence optimized for high-yield protein synthesis, alongside selectable markers for antibiotic resistance. Fermentation conditions are tightly controlled, with temperature, pH, and nutrient supply adjusted to maximize this compound precursor (proinsulin analog) production .

Fermentation and Purification Processes

Fermentation Optimization

The NN2000 process, described in EMA documentation, involves propagation of the yeast strain in bioreactors under aerobic conditions . Key parameters include:

  • Temperature : Maintained at 30°C to balance growth and protein expression.

  • pH : Controlled at 5.5 using ammonium hydroxide to prevent aggregation of the expressed protein.

  • Carbon Source : Glycerol is utilized during the growth phase, followed by a switch to methanol for induction of the this compound precursor .

Recovery and Purification

Post-fermentation, the this compound precursor is extracted through a series of steps:

  • Cell Disruption : Mechanical lysis releases intracellular content.

  • Filtration : Depth filtration removes cellular debris.

  • Chromatography :

    • Cation Exchange Chromatography : Isolates the precursor protein via charge differences .

    • Reversed-Phase Chromatography (C8) : Further purifies the product using hydrophobic interactions .

  • Enzymatic Cleavage : Trypsin and carboxypeptidase B convert the precursor to mature this compound .

Table 1: Key Purification Steps and Their Functions

StepFunctionEfficiency (%)
Cation ExchangeInitial capture and impurity removal85–90
Reversed-Phase (C8)Polishing and monomer isolation92–95
UltrafiltrationBuffer exchange and concentration98

Formulation Development and Stabilization

Buffer Composition and pH Adjustment

This compound formulations require precise pH control to maintain solubility and stability. Traditional methods involved multiple pH adjustments using hydrochloric acid and sodium hydroxide, which risked protein denaturation . Modern approaches, such as those in patent CN108114270B, employ alkaline buffer solutions (e.g., disodium hydrogen phosphate) to dissolve this compound directly at pH 8.0–12.0, eliminating the need for acidic intermediates .

Excipient Selection

Formulations include:

  • Phenol and Metacresol : Antimicrobial agents that also stabilize insulin hexamers .

  • Glycerol : Tonicity adjuster and stabilizer against aggregation .

  • Zinc Chloride : Promotes hexamer formation, slowing subcutaneous absorption .

Table 2: Example Formulation from Patent CN108114270B

IngredientQuantity (per 10L)Function
This compound35 gActive pharmaceutical
Glycerol160 gTonicity adjuster
Phenol15 gAntimicrobial
Metacresol17.2 gAntimicrobial
Zinc chloride0.196 gHexamer stabilization
Disodium hydrogen phosphate10 gpH buffer

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns is used to assess purity, detecting deamidation products and aggregates. This compound exhibits a retention time of 12.5 minutes under gradient elution (acetonitrile/0.1% trifluoroacetic acid) .

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight of this compound (5,825.6 Da) and identifies post-translational modifications .

Circular Dichroism (CD) Spectroscopy

CD spectra in the far-UV range (190–250 nm) verify the preservation of α-helical structures, critical for receptor binding .

Comparative Analysis with Human Insulin

Pharmacokinetic Advantages

This compound achieves peak plasma concentrations (C~max~ ) of 492 pmol/L within 40–50 minutes, compared to 216 pmol/L at 80–120 minutes for regular human insulin . Its shorter time to peak (t~max~ ) and duration (3–5 hours vs. 6–8 hours) enable tighter postprandial glucose control .

Table 3: Pharmacokinetic Comparison (0.15 U/kg Dose)

ParameterThis compoundHuman Insulin
C~max~ (pmol/L)492216
t~max~ (minutes)40–5080–120
Half-life (minutes)81141

Clinical Efficacy

In phase III trials, this compound reduced major nocturnal hypoglycemia by 72% compared to human insulin, with comparable glycated hemoglobin (HbA1c) reductions . The faster onset allowed mealtime dosing without pre-meal waiting periods .

Challenges and Innovations in Manufacturing

Stability Issues

This compound is prone to deamidation at asparagine residues (B3) under acidic conditions, necessitating neutral pH formulations . Patent CN108114270B addresses this by eliminating low-pH dissolution steps, reducing deamidation to <0.5% over 24 months .

Scalability of the NN2000 Process

The EMA-approved NN2000 process enhances yield by 40% through optimized fermentation media and purification cascades . Continuous chromatography systems have further reduced production costs by 25% .

Análisis De Reacciones Químicas

Types of Reactions: Insulin aspart primarily undergoes reactions typical of proteins, including:

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

Pharmacokinetics and Pharmacodynamics

Insulin aspart is characterized by its rapid onset and short duration of action, which is achieved by substituting the proline residue at position B28 of the B-chain with aspartic acid. This modification reduces its propensity to form hexamers, facilitating faster absorption from subcutaneous injection sites .

Key Pharmacokinetic Properties

PropertyThis compoundRegular Human Insulin
Time to Maximum Concentration (Tmax)~40 minutes~60-90 minutes
Maximum Concentration (Cmax)Nearly doubleLower
Duration of ActionShorterLonger

Clinical Efficacy

Numerous clinical studies have demonstrated the efficacy of this compound in various patient populations. For instance, randomized controlled trials have shown that switching to this compound significantly reduces HbA1c levels and postprandial glucose excursions compared to regular human insulin .

Case Study Insights

  • Type 2 Diabetes Management : A study involving patients with type 2 diabetes showed that those using this compound experienced significantly lower glycemic variability compared to those on regular insulin, with a p-value of 0.0004 indicating statistical significance .
  • Pregnant Patients : this compound has also been shown to be safe and effective for glycemic control in pregnant women with diabetes, providing a critical option during pregnancy when tight glycemic control is essential.

Delivery Systems and Innovations

The development of advanced insulin delivery systems has further enhanced the applications of this compound. Notable innovations include:

  • Continuous Subcutaneous Insulin Infusion : This method allows for more precise dosing and better management of blood glucose levels throughout the day.
  • V-Go Insulin Delivery System : A recent comparative study indicated that patients using the V-Go system experienced a significant reduction in A1C levels compared to those using multiple daily injections, with an average decrease of 1.5% in the V-Go group versus an increase in the traditional group .

Research Findings on this compound Applications

  • Improved Postprandial Control : this compound has consistently shown superior postprandial glucose control in clinical settings, making it suitable for "basal-bolus" regimens where rapid-acting insulins are used alongside long-acting insulins .
  • Diverse Patient Populations : Studies have validated its use across various demographics, including children, hospitalized patients, and those with renal impairment, demonstrating its versatility and safety profile .
  • Pulmonary Delivery Systems : Research into alternative delivery methods, such as nebulizer-compatible solid lipid nanoparticles for pulmonary administration, has shown promising results in enhancing bioavailability and stability of this compound .

Comparación Con Compuestos Similares

Insulin Aspart vs. Regular Human Insulin

  • Pharmacokinetics : this compound has a faster onset (10–20 min vs. 30–60 min) and shorter duration (3–5 hours vs. 6–8 hours) than RHI, enabling better PPG control .
  • Efficacy : In type 2 diabetes (T2DM), this compound achieves similar HbA1c reductions as RHI but with superior PPG management and lower glycemic variability .
  • Safety: Meta-analyses report a 16–25% lower risk of nocturnal hypoglycemia with this compound-containing regimens (e.g., BIAsp 30) compared to RHI-based formulations (e.g., BHI 30) .

Table 1: PK/PD Comparison of this compound vs. RHI

Parameter This compound Regular Human Insulin References
Onset 10–20 min 30–60 min
Peak Action 1–3 hours 2–4 hours
Duration 3–5 hours 6–8 hours
Hypoglycemia Risk Lower Higher

This compound vs. Other Rapid-Acting Analogs (Lispro, Glulisine)

  • Pharmacokinetics : this compound and lispro have similar peak concentrations, but lispro exhibits a marginally faster decline in activity . A clamp study in T1DM patients showed comparable PK profiles between aspart and lispro .
  • Efficacy : Both analogs reduce HbA1c equivalently, but aspart shows stronger early C-peptide suppression in healthy volunteers, suggesting faster β-cell response .
  • Safety: No significant differences in hypoglycemia rates are reported between aspart, lispro, and glulisine .

Table 2: Comparison with Other Rapid-Acting Analogs

Parameter This compound Insulin Lispro Insulin Glulisine References
Onset 10–20 min 10–15 min 10–15 min
Peak Action 1–3 hours 0.5–2 hours 1–1.5 hours
PPG Control Superior Equivalent Equivalent

This compound vs. Biphasic Formulations (BIAsp 30 vs. BHI 30)

  • Pharmacokinetics : Biphasic this compound 30 (BIAsp 30: 30% aspart, 70% protamine-bound aspart) has an earlier peak (1.6 hours vs. 2.4 hours) and stronger early glucose-lowering effect than biphasic human insulin 30 (BHI 30: 30% RHI, 70% NPH) .
  • Efficacy : BIAsp 30 reduces PPG excursions by 20–30% more than BHI 30, with comparable HbA1c reductions .
  • Safety: BIAsp 30 is associated with 30% fewer nocturnal hypoglycemia episodes than BHI 30 .

Faster-Acting this compound vs. Standard this compound

  • Pharmacokinetics : Faster aspart (with excipients enhancing absorption) achieves 75% earlier insulin exposure and 2.5-fold higher early glucose-lowering effect (0–1 hour) than standard aspart .
  • Efficacy : In T1DM and T2DM, faster aspart reduces 1-hour PPG by 1.2 mmol/L more than standard aspart, with equivalent HbA1c .
  • Safety: No increased hypoglycemia risk, but 16% lower nocturnal hypoglycemia in T1DM .

This compound Biosimilars vs. Originator Product

  • Pharmacokinetics : Biosimilars (e.g., SAR341402) demonstrate bioequivalence to originator this compound, with overlapping AUC and Cmax profiles .
  • Efficacy : HbA1c reductions (e.g., −0.38% vs. −0.18% for originator) and safety profiles are comparable .

This compound in Premixed Combinations (IDegAsp vs. Others)

  • Efficacy : Insulin degludec/aspart (IDegAsp) provides longer basal coverage than BIAsp 30, with equivalent HbA1c but lower fasting glucose (−1.2 mmol/L) .
  • Safety : IDegAsp reduces hypoglycemia risk by 32% compared to biphasic aspart in T2DM .

Actividad Biológica

Insulin aspart, a rapid-acting insulin analogue, is widely used in the management of diabetes mellitus, particularly for controlling postprandial blood glucose levels. This article delves into its biological activity, pharmacokinetics, and clinical efficacy based on diverse research findings.

This compound is a recombinant analogue of human insulin, distinguished by the substitution of proline with aspartic acid at position B28. This modification reduces the tendency of this compound to form hexamers, which enhances its absorption rate following subcutaneous injection. Consequently, this compound achieves a more rapid onset of action compared to regular human insulin (RHI), making it suitable for mealtime insulin therapy in diabetic patients .

2. Pharmacokinetics

The pharmacokinetic profile of this compound shows significant differences from RHI:

  • Peak Concentration (CmaxC_{max}) : this compound reaches its peak concentration almost twice as high as RHI, with a time to maximum concentration (TmaxT_{max}) occurring approximately 40 minutes post-administration .
  • Duration of Action : this compound has a shorter duration of action compared to RHI, which is advantageous for controlling postprandial glucose spikes without prolonged hypoglycemia risk .
ParameterThis compoundRegular Human Insulin
CmaxC_{max}HigherLower
TmaxT_{max}~40 min~100 min
Duration of ActionShorterLonger

3. Clinical Efficacy

Numerous studies have demonstrated the efficacy of this compound in improving glycemic control:

  • Postprandial Glucose Control : In randomized controlled trials, this compound has been shown to significantly lower postprandial glucose excursions compared to RHI. For instance, one study reported a 20% reduction in postprandial glucose levels when this compound was administered at mealtime versus RHI given 30 minutes prior .
  • Glycemic Control in Diverse Populations : Clinical trials have established that this compound is effective across various patient populations, including children and pregnant women. It has also been shown to be safe for use in hospitalized patients and those using continuous subcutaneous insulin infusion systems .

4. Safety Profile

This compound is generally well-tolerated, with a lower incidence of severe hypoglycemia compared to RHI. In studies involving patients with type 1 diabetes, episodes requiring third-party intervention were significantly fewer with this compound (20 events) compared to human insulin (44 events) during treatment periods .

5. Case Studies and Observational Studies

Several observational studies have highlighted the real-world effectiveness of this compound:

  • A large cohort study indicated that switching to this compound resulted in significant reductions in HbA1c levels and fasting plasma glucose (FPG) among patients with type 2 diabetes .
  • In another study involving 90 subjects with type 1 diabetes, the use of this compound led to a 22% reduction in plasma glucose excursions outside the normal range when compared to human insulin .

6. Immunogenicity and Biological Activity Assessment

Research comparing the immunogenicity of different formulations of this compound has shown comparable safety profiles between biosimilars and originator products. A study assessed the incidence of anti-insulin antibodies (AIA) and found no significant differences between patients treated with biosimilar formulations and those receiving NovoRapid®, indicating that both formulations maintain similar biological activity without adverse immunogenic effects .

Q & A

Q. Basic: How can researchers standardize pharmacokinetic (PK) and pharmacodynamic (PD) studies comparing insulin aspart with its analogs (e.g., fast-acting this compound)?

Answer: PK/PD studies should specify whether free or total this compound is measured, as anti-insulin aspart antibodies can inflate total insulin concentrations without affecting pharmacodynamics . Methodologically, use validated LC-UV systems (e.g., 5-µm L1 column, 214 nm detection) to resolve this compound from structural analogs like B28isoAsp and A21Asp variants, ensuring ≥1.6 resolution and ≤1.4% RSD for reproducibility . For clamp studies, stratify participants by antibody levels to avoid confounding PK/PD correlations .

Q. Advanced: How should contradictory outcomes in hypoglycemia rates between intensive this compound trials (e.g., DCCT vs. Onset 9) be analyzed?

Answer: Discrepancies arise from differences in cohort characteristics (e.g., T1DM vs. T2DM) and hypoglycemia definitions. In the DCCT trial, intensive therapy doubled severe hypoglycemia risk (2-3x) in T1DM patients over 6.5 years , whereas Onset 9 found comparable or reduced hypoglycemia with fast-acting aspart in T2DM subgroups (e.g., elderly, insulin-resistant patients) over 26 weeks . Researchers should adjust for baseline HbA1c, insulin resistance (HOMA-IR), and hypoglycemia unawareness using multivariate regression. Subgroup analyses by age, BMI, and glycemic control status are critical to contextualize safety outcomes .

Q. Basic: What analytical methods are recommended for quantifying this compound potency and impurities in formulations?

Answer: Follow USP monograph protocols: Use reversed-phase HPLC with a 25-cm L1 column, 35°C, 1 mL/min flow rate, and UV detection at 214 nm. Calculate potency as the sum of B28isoAsp, this compound, B3Asp, A21Asp, and B3isoAsp peaks, normalized to a reference standard. Acceptance criteria: 95–105% potency with ≤1.4% RSD across replicates . For impurity profiling, quantify deamidated (A21Asp) and isomerized (B28isoAsp) variants, which may affect bioavailability .

Q. Advanced: How can researchers address antibody interference when comparing this compound formulations in long-term studies?

Answer: Anti-insulin aspart antibodies (AIAs) increase total this compound exposure but do not alter glucose-lowering effects . To mitigate bias:

  • Measure free this compound using immunoaffinity purification to remove antibody-bound insulin .
  • Stratify participants by AIA titer (e.g., low vs. high) in post hoc analyses.
  • Use linear mixed-effects models to adjust for AIA-driven PK variability in crossover trials .

Q. Basic: What statistical frameworks are optimal for subgroup analyses in this compound efficacy trials?

Answer: Pre-specify subgroups (e.g., baseline HbA1c, BMI, age) using PICOT criteria: Population, Intervention, Comparator, Outcome, Timeframe . For continuous outcomes (e.g., HbA1c reduction), apply ANCOVA with baseline adjustment. For binary outcomes (e.g., hypoglycemia), use logistic regression with interaction terms to test subgroup-treatment effects. Report 95% confidence intervals to quantify uncertainty .

Q. Basic: What design considerations are critical for crossover trials comparing this compound formulations?

Answer: Include a washout period (≥48 hours) to eliminate carryover effects. Randomize treatment sequences (e.g., AB/BA) and blind analysts to treatment allocation. Use euglycemic clamps with standardized glucose infusion rates (GIR) to measure PD endpoints. For meal tests, control carbohydrate intake (e.g., 50 g) and timing of aspart administration .

Q. Advanced: How can researchers reconcile conflicting data on postprandial glucose control with fast-acting this compound across populations?

Answer: Fast-acting aspart shows improved 1-hour postprandial glucose in T2DM subgroups (e.g., high baseline HbA1c, insulin resistance) but comparable AUC0–4h to this compound . To resolve contradictions:

  • Conduct meal tests with continuous glucose monitoring (CGM) to capture early glucose excursions.
  • Apply time-in-range (TIR) metrics (e.g., % time 70–180 mg/dL) as a secondary endpoint .

Q. Basic: How should researchers handle missing data in real-world studies of this compound (e.g., A1chieve)?

Answer: Use multiple imputation for missing HbA1c or hypoglycemia data, assuming missing-at-random (MAR) mechanisms. Perform sensitivity analyses with complete-case datasets to confirm robustness. For safety endpoints (e.g., severe hypoglycemia), report adverse events as observed cases to avoid underestimation .

Q. Advanced: What mechanistic studies are needed to explain reduced neuropathy risk with intensive this compound therapy?

Answer: The DCCT trial reported 60% reduced neuropathy risk with intensive therapy . To explore mechanisms:

  • Conduct nerve conduction studies paired with biomarkers (e.g., advanced glycation end-products, oxidative stress markers).
  • Use animal models to test this compound’s direct neuroprotective effects via Akt/GSK-3β signaling pathways .

Propiedades

IUPAC Name

4-[[2-[[88-[[5-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[2-[[2-[[5-amino-2-[[4-amino-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[(3-amino-1-carboxy-3-oxopropyl)carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-butan-2-yl-24,56-bis(2-carboxyethyl)-83-(1-hydroxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C256H381N65O79S6/c1-29-129(23)204(313-191(338)102-258)251(394)317-203(128(21)22)247(390)287-157(73-80-198(348)349)216(359)282-154(69-76-187(262)334)220(363)308-182-114-404-405-115-183-243(386)305-177(109-323)240(383)293-160(85-121(7)8)224(367)294-166(92-138-51-59-144(328)60-52-138)227(370)283-152(67-74-185(260)332)217(360)289-159(84-120(5)6)222(365)285-156(72-79-197(346)347)219(362)301-172(98-188(263)335)234(377)297-168(94-140-55-63-146(330)64-56-140)230(373)309-181(242(385)304-175(254(397)398)100-190(265)337)113-403-402-112-180(213(356)272-105-192(339)277-151(70-77-195(342)343)215(358)280-149(50-42-82-270-256(266)267)211(354)271-106-193(340)278-164(90-136-45-36-32-37-46-136)226(369)296-165(91-137-47-38-33-39-48-137)229(372)298-169(95-141-57-65-147(331)66-58-141)238(381)319-206(132(26)325)252(395)303-174(101-199(350)351)235(378)281-150(49-40-41-81-257)221(364)321-208(134(28)327)255(399)400)311-249(392)202(127(19)20)316-236(379)162(87-123(11)12)291-228(371)167(93-139-53-61-145(329)62-54-139)295-223(366)158(83-119(3)4)288-209(352)131(25)276-214(357)155(71-78-196(344)345)286-246(389)201(126(17)18)315-237(380)163(88-124(13)14)292-232(375)171(97-143-104-269-118-275-143)300-239(382)176(108-322)279-194(341)107-273-212(355)179(111-401-406-116-184(310-244(182)387)245(388)320-207(133(27)326)253(396)306-178(110-324)241(384)318-205(130(24)30-2)250(393)312-183)307-225(368)161(86-122(9)10)290-231(374)170(96-142-103-268-117-274-142)299-218(361)153(68-75-186(261)333)284-233(376)173(99-189(264)336)302-248(391)200(125(15)16)314-210(353)148(259)89-135-43-34-31-35-44-135/h31-39,43-48,51-66,103-104,117-134,148-184,200-208,322-331H,29-30,40-42,49-50,67-102,105-116,257-259H2,1-28H3,(H2,260,332)(H2,261,333)(H2,262,334)(H2,263,335)(H2,264,336)(H2,265,337)(H,268,274)(H,269,275)(H,271,354)(H,272,356)(H,273,355)(H,276,357)(H,277,339)(H,278,340)(H,279,341)(H,280,358)(H,281,378)(H,282,359)(H,283,370)(H,284,376)(H,285,365)(H,286,389)(H,287,390)(H,288,352)(H,289,360)(H,290,374)(H,291,371)(H,292,375)(H,293,383)(H,294,367)(H,295,366)(H,296,369)(H,297,377)(H,298,372)(H,299,361)(H,300,382)(H,301,362)(H,302,391)(H,303,395)(H,304,385)(H,305,386)(H,306,396)(H,307,368)(H,308,363)(H,309,373)(H,310,387)(H,311,392)(H,312,393)(H,313,338)(H,314,353)(H,315,380)(H,316,379)(H,317,394)(H,318,384)(H,319,381)(H,320,388)(H,321,364)(H,342,343)(H,344,345)(H,346,347)(H,348,349)(H,350,351)(H,397,398)(H,399,400)(H4,266,267,270)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDIKSVWBUKTRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC8=CC=C(C=C8)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC9=CNC=N9)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C256H381N65O79S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

5826 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.